molecular formula C16H26N2O B11941474 3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one CAS No. 1676-50-2

3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one

Cat. No.: B11941474
CAS No.: 1676-50-2
M. Wt: 262.39 g/mol
InChI Key: SJFGMTIVTZSZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one involves several steps. One common synthetic route includes the reaction of a suitable azepinone precursor with a pyrrolidine derivative under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the azepinone or pyrrolidine rings are replaced with other groups.

Scientific Research Applications

3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one can be compared with similar compounds such as:

These compounds share structural similarities but differ in the substituents on the azepinone and pyrrolidine rings, which can influence their reactivity and applications.

Properties

CAS No.

1676-50-2

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

3,5,7-trimethyl-1-(2-pyrrolidin-1-ylpropyl)-3H-azepin-2-one

InChI

InChI=1S/C16H26N2O/c1-12-9-13(2)16(19)18(14(3)10-12)11-15(4)17-7-5-6-8-17/h9-10,13,15H,5-8,11H2,1-4H3

InChI Key

SJFGMTIVTZSZIV-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(N(C1=O)CC(C)N2CCCC2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.